
キノキサリン-2-イルメチルブロミド 1,4-ジオキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. The presence of the bromomethyl group and the 1,4-dioxide moiety enhances its reactivity and biological properties, making it a compound of interest for various scientific research and industrial applications .
科学的研究の応用
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide has a wide range of scientific research applications:
作用機序
Target of Action
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, also known as Quinoxaline 1,4-dioxides, is a class of heterocyclic N-oxides that have a wide range of biological activity. They are known to target bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The presence of two N-oxide groups determines the pharmaceutical properties of quinoxaline-1,4-dioxides .
Mode of Action
The presence of different nitrogen electron-donor atoms in the structure of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions . Aliphatic and aromatic N-oxides are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .
Biochemical Pathways
It is known that the compound has a high reactivity and tendency to undergo various rearrangements . This suggests that it may interact with multiple biochemical pathways, leading to its wide range of biological activity.
Result of Action
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide exhibits a wide spectrum of biological activity. It has been found to have antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . For example, one derivative of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, known as Conoidin A, has been shown to exhibit potent lytic activity against P. falciparum and constitutes an irreversible Peroxiredoxin-2 (Prx2) inhibitor .
生化学分析
Biochemical Properties
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide interacts with various enzymes, proteins, and other biomolecules. The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions .
Cellular Effects
The effects of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a high reactivity and tendency to undergo various rearrangements .
Metabolic Pathways
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide and its effects on its activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(bromomethyl)-, 1,4-dioxide typically involves the bromination of quinoxaline derivatives followed by oxidation. One common method includes the reaction of quinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromomethyl group . The resulting bromomethyl quinoxaline is then oxidized using hydrogen peroxide or other oxidizing agents to form the 1,4-dioxide moiety .
Industrial Production Methods
Industrial production of quinoxaline, 2-(bromomethyl)-, 1,4-dioxide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of cost-effective and environmentally friendly reagents .
化学反応の分析
Types of Reactions
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The 1,4-dioxide moiety can participate in redox reactions, potentially forming quinoxaline N-oxides or other reduced forms.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in drug development.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Commonly used for oxidation reactions.
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Major Products Formed
Substituted Quinoxalines: Resulting from nucleophilic substitution reactions.
Quinoxaline N-Oxides: Formed through oxidation reactions.
Fused Ring Systems: Resulting from cyclization reactions.
類似化合物との比較
Similar Compounds
Quinoxaline 1,4-Dioxide: Shares the 1,4-dioxide moiety but lacks the bromomethyl group.
2,3-Bis(bromomethyl)-1,4-dioxide-quinoxaline: Contains two bromomethyl groups, enhancing its reactivity and biological activity.
Uniqueness
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
特性
IUPAC Name |
3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRAKFGTLLHWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482572 |
Source


|
| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18080-66-5 |
Source


|
| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
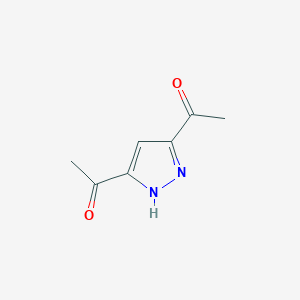
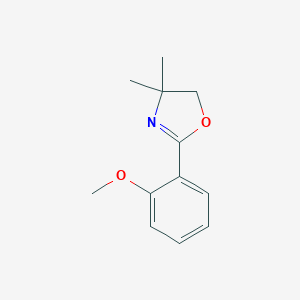

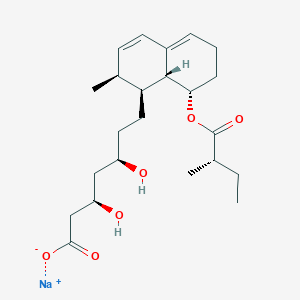
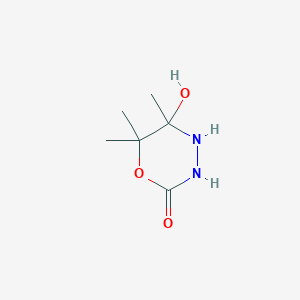

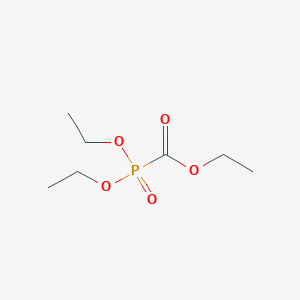
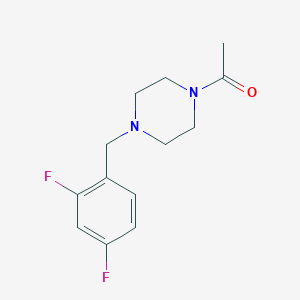
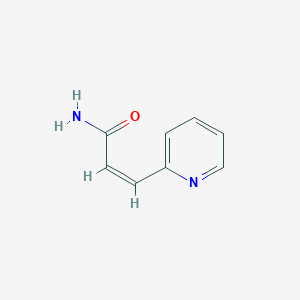
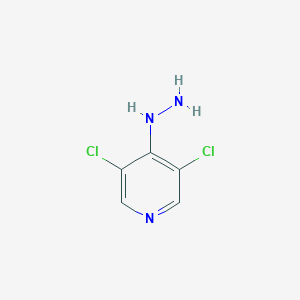
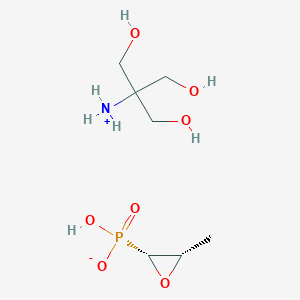
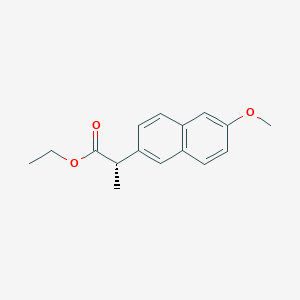
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

